molecular formula C13H17N3O3S2 B1208363 Glysobuzole CAS No. 3567-08-6

Glysobuzole

Cat. No.: B1208363
CAS No.: 3567-08-6
M. Wt: 327.4 g/mol
InChI Key: LZCBNYVJTNCPDR-UHFFFAOYSA-N
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Description

Isobuzole, also known as glysobuzole, is an oral antidiabetic drug that is taken once daily by oral administration. It is water-soluble and becomes pharmaceutically active within the gastrointestinal tract. Isobuzole is a sulfonamide derivative similar to sulfonylureas and has antihyperglycemic activity, meaning it can lower blood glucose levels by increasing the release of insulin from pancreatic beta cells .

Preparation Methods

The synthesis of isobuzole involves three main reagents: p-anisylsulfonyl chloride, thiosemicarbazide, and isovaleric acid . The general pathway for synthesizing sulfonamides, including isobuzole, is through a substitution reaction involving an amine and a sulfonyl chloride. Alternatively, this can be done with sulfonate esters and ammonia. no literature can be found on such an alternative pathway for the synthesis of isobuzole .

Chemical Reactions Analysis

Isobuzole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isobuzole has several scientific research applications, including:

Mechanism of Action

Isobuzole exerts its effects by binding to sulfonylurea-specific receptors on pancreatic beta cells. This binding blocks the ATP-dependent channels for potassium, stopping the inflow of potassium ions and causing the cell membrane to depolarize. As a result, calcium diffuses into the cell, leading to the contraction of actomyosin filaments in beta cells and the release of insulin .

Comparison with Similar Compounds

Isobuzole is similar to other sulfonamide derivatives, particularly sulfonylureas. A compound very similar to isobuzole is glybuzole. Both compounds contain a hypoglycemic part that is structurally identical. The synthesis pathway of isobuzole is very similar to that of glybuzole .

Similar Compounds

  • Glybuzole
  • Sulfonylureas
  • Thiazolidinediones

Isobuzole’s uniqueness lies in its specific structure, which includes a benzene ring connected to a thiadiazole via a sulfonamide, and its ability to modulate insulin release effectively .

Properties

IUPAC Name

4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-9(2)8-12-14-15-13(20-12)16-21(17,18)11-6-4-10(19-3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCBNYVJTNCPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046276
Record name Glysobuzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3567-08-6
Record name 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3567-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glysobuzole [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glysobuzole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glysobuzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYSOBUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887VHL8899
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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